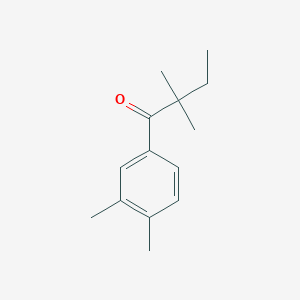

2,2,3',4'-Tetramethylbutyrophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2,3’,4’-Tetramethylbutyrophenone” is an organic compound with the molecular formula C14H20O . It is also known as TMB or butylcyclohexylacetophenone. The compound has a molecular weight of 204.31 .

Molecular Structure Analysis

The molecular structure of “2,2,3’,4’-Tetramethylbutyrophenone” contains a total of 35 bonds. These include 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone (aromatic) .

Applications De Recherche Scientifique

1. Role in the Synthesis of Synthetic Cathinone Derivatives

2,2,3',4'-Tetramethylbutyrophenone has been identified as a precursor or intermediate in the synthesis of synthetic cathinone derivatives, such as pentylone and methylenedioxy pyrovalerone. It has been characterized using high-performance analytical techniques and is not expected to act as a psychoactive substance due to the absence of the characteristic amine group of cathinone derivatives (Armenta et al., 2019).

2. Utility in Fluorescence Switching and Sensing Applications

A derivative of tetraphenylethene, prepared from a compound similar to 2,2,3',4'-Tetramethylbutyrophenone, shows properties like aggregation-induced emission and strong proton capture capability. This allows for reversible fluorescence switching, making it a promising candidate for chemical sensing and environmental monitoring (Wang et al., 2015).

3. Involvement in Biosynthesis of Natural Products

2,2,3',4'-Tetramethylbutyrophenone or its derivatives could potentially play a role in the biosynthesis of various natural products, such as phlorisovalerophenone, through engineered biosynthetic pathways in microorganisms like Escherichia coli (Zhou et al., 2016).

4. Chromatographic Analysis

Compounds related to 2,2,3',4'-Tetramethylbutyrophenone have been used in chromatographic analyses, such as the determination of triphenyltin and tributyltin in environmental samples (Compañó et al., 1995).

5. Potential in Drug Synthesis and Characterization

Related butyrophenone derivatives have been synthesized and investigated for their potential antidopaminergic activity, indicating a possible use of 2,2,3',4'-Tetramethylbutyrophenone in the development of new pharmacological agents (Cortizo et al., 1991).

6. Photocatalytic Applications

Derivatives of 2,2,3',4'-Tetramethylbutyrophenone have been studied for their photocatalytic degradation efficiency, contributing to environmental remediation efforts (Cheng et al., 2007).

7. Electrochemical Studies

Schiff base complexes derived from compounds related to 2,2,3',4'-Tetramethylbutyrophenone have been synthesized and studied for their electrochemical properties, which could be relevant in various industrial and research applications (Ourari et al., 2014).

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)-2,2-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-8-7-10(2)11(3)9-12/h7-9H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTPFGDALUCTBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=C(C=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642440 |

Source

|

| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3',4'-Tetramethylbutyrophenone | |

CAS RN |

898765-64-5 |

Source

|

| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)

![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)

![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)

![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)